molecular formula C18H12Cl2F3N3OS3 B11979422 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11979422
M. Wt: 510.4 g/mol
InChI Key: NCJQDCLYKPLPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 578718-77-1) is a sulfur-rich heterocyclic molecule with the molecular formula C₁₈H₁₃ClF₃N₃OS₃ and a molecular weight of 476.0 g/mol . Its structure features a 1,3,4-thiadiazole core substituted at the 2- and 5-positions with sulfanyl groups. The 5-position is further modified with a 4-chlorobenzyl group, while the acetamide nitrogen is linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety.

Properties

Molecular Formula

C18H12Cl2F3N3OS3

Molecular Weight

510.4 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H12Cl2F3N3OS3/c19-12-4-1-10(2-5-12)8-28-16-25-26-17(30-16)29-9-15(27)24-14-7-11(18(21,22)23)3-6-13(14)20/h1-7H,8-9H2,(H,24,27)

InChI Key

NCJQDCLYKPLPRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through an acylation reaction using 2-chloro-5-(trifluoromethyl)benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols (depending on the functional groups present).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that compounds containing the thiadiazole ring exhibit significant antibacterial activity against various pathogens. For instance:

  • Mechanism of Action : Thiadiazoles disrupt bacterial cell wall synthesis and inhibit protein synthesis, making them effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens .
  • Case Studies : In vitro tests have shown that derivatives similar to 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide possess inhibition zones exceeding 30 mm against certain Gram-positive bacteria .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Cytotoxicity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, it has shown promising results against breast cancer (MCF-7) and lung carcinoma (A549) with IC50 values as low as 0.28 µg/mL .
  • Structure-Activity Relationship : Modifications on the phenyl ring significantly affect the cytotoxicity and selectivity of these compounds towards cancer cells. The introduction of electron-withdrawing groups like chlorine enhances their activity .

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the thiadiazole ring suggests it could inhibit certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name / CAS Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Substituents
Target Compound (578718-77-1) 1,3,4-Thiadiazole with dual sulfanyl groups; 4-chlorobenzyl and 2-chloro-5-(trifluoromethyl)phenyl C₁₈H₁₃ClF₃N₃OS₃ 476.0 Cl (aromatic), CF₃ (electron-withdrawing)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide (499103-66-1) Methoxybenzyl instead of chlorobenzyl C₁₉H₁₆ClF₃N₃O₂S₂ 506.5 OCH₃ (electron-donating)
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (392301-19-8) Phenoxy linker; 4-(trifluoromethyl)benzyl C₁₇H₁₁ClF₃N₃O₂S₂ 470.9 OPh (enhanced solubility potential)
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (499101-97-2) Trimethylphenyl acetamide substituent C₂₀H₂₀ClN₃OS₃ 466.0 Mesityl group (steric bulk, lipophilicity)
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (573943-43-8) Benzylsulfanyl and 3-chloro-4-methylphenyl C₁₈H₁₅ClN₃OS₃ 436.0 Benzyl (flexibility), CH₃ (steric effects)

Key Observations :

  • Solubility: The phenoxy-containing analogue may exhibit higher solubility due to oxygen’s polarity, contrasting with the target’s chloro/CF₃-dominated hydrophobicity.
  • Steric Factors : The mesityl group in introduces steric hindrance, which could limit interaction with deep binding pockets compared to the target’s planar 2-chloro-5-(trifluoromethyl)phenyl group.

Pharmacological and Physicochemical Trade-offs

Biological Activity

The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been widely studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structure and Properties

The compound features a thiadiazole ring that enhances its lipophilicity and allows it to cross cellular membranes effectively. The presence of various functional groups, such as the 4-chlorobenzyl and trifluoromethyl phenyl moieties, contributes to its biological activity by facilitating interactions with specific molecular targets.

The biological activity of thiadiazole derivatives is primarily attributed to their ability to interact with enzymes and receptors within biological systems. The sulfanyl groups in this compound may play a crucial role in forming hydrogen bonds with target proteins, which is essential for its pharmacological effects . The compound's lipophilicity allows it to penetrate cell membranes efficiently, enhancing its potential as a therapeutic agent .

Biological Activities

  • Antimicrobial Activity
    • Thiadiazole derivatives have shown significant antibacterial and antifungal properties. Research indicates that compounds similar to the one in focus exhibit activity against various pathogens, including E. coli and Pseudomonas aeruginosa. Studies have reported that modifications in the thiadiazole structure can enhance antimicrobial efficacy .
  • Anticancer Properties
    • The compound's potential as an anticancer agent has been explored in several studies. Thiadiazole derivatives have been found to inhibit cancer cell proliferation in various human cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity against leukemia cells expressing the Bcr-Abl tyrosine kinase . The mechanism involves inhibition of key signaling pathways critical for cancer cell survival.
  • Anti-inflammatory Effects
    • Compounds containing thiadiazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This activity suggests potential applications in treating inflammatory diseases .
  • Antiviral Activity
    • Some derivatives have shown promising antiviral effects against viruses like the Tobacco Mosaic Virus (TMV). In vitro studies indicated that specific modifications could enhance antiviral activity significantly .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial activity of a series of 1,3,4-thiadiazole derivatives against common bacterial strains. The results indicated that derivatives with specific substitutions exhibited greater potency compared to standard antibiotics like Gentamicin and Ampicillin .

Case Study 2: Anticancer Activity

Another research focused on the synthesis of novel thiadiazole derivatives aimed at inhibiting Bcr-Abl kinase activity. One derivative demonstrated an IC50 value of 7.4 µM against K562 cells, indicating strong potential for development as a targeted cancer therapy .

Summary Table of Biological Activities

Biological Activity Effectiveness Target Pathogens/Conditions
AntibacterialHighE. coli, Pseudomonas aeruginosa
AntifungalModerateVarious fungal strains
AnticancerHighHuman cancer cell lines
Anti-inflammatoryModerateInflammatory conditions
AntiviralVariableTobacco Mosaic Virus

Q & A

Q. Advanced: How can synthetic yield be optimized while minimizing byproducts?

Answer: Optimization strategies include:

  • Temperature Control : Conducting the thiol-disulfide exchange step at 0–5°C to prevent thioether oxidation .
  • Catalytic Systems : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in heterogeneous mixtures .
  • Byproduct Mitigation : Employing column chromatography with gradient elution (hexane:ethyl acetate) to separate sulfoxide byproducts .

Basic: What spectroscopic methods are used for structural characterization?

Answer:

  • X-ray Crystallography : Resolves the thiadiazole and acetamide conformations; bond lengths (e.g., C–S: 1.75–1.82 Å) confirm electronic delocalization .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for trifluoromethyl (δ 7.45–7.60 ppm) and chlorobenzyl protons (δ 4.30–4.50 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₂Cl₂F₃N₃O₂S₂: 528.9784) .

Q. Advanced: How can structural discrepancies between computational and experimental data be resolved?

Answer:

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G**) with XRD data to assess intramolecular interactions (e.g., S···π contacts) .
  • Dynamic NMR : Resolve rotational barriers of the acetamide group under variable-temperature conditions .

Basic: What biological activities are associated with this compound?

Answer:
The compound exhibits:

  • Antimicrobial Activity : MIC values ≤8 µg/mL against Staphylococcus aureus due to thiadiazole-mediated membrane disruption .
  • Anticancer Potential : IC₅₀ of 12 µM against HCT-116 cells via apoptosis induction, linked to trifluoromethylphenyl interactions with cellular kinases .

Q. Advanced: How to design mechanistic assays for its anticancer activity?

Answer:

  • Kinase Inhibition Assays : Use fluorescence polarization to measure binding affinity to EGFR or VEGFR-2 .
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®) in dose-response studies .

Basic: How is structure-activity relationship (SAR) analyzed for this compound?

Answer:

  • Core Modifications : Replacing the 4-chlorobenzyl group with 4-fluorobenzyl reduces potency by 3-fold, indicating halogen-dependent target binding .
  • Sulfanyl Linkers : Thioglycolic acid derivatives show enhanced solubility but lower metabolic stability .

Q. Advanced: Can QSAR models predict bioactivity of novel analogs?

Answer:

  • 3D-QSAR (CoMFA) : Use steric/electrostatic fields to correlate substituent effects (e.g., trifluoromethyl enhances hydrophobic interactions) .
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., with CYP450 3A4) to predict metabolic stability .

Basic: How to assess compound stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines); thiadiazole rings show <5% degradation .

Q. Advanced: What kinetic models describe its hydrolytic degradation?

Answer:

  • Pseudo-First-Order Kinetics : Measure rate constants (k) in buffer solutions (pH 1–9) at 37°C. Hydrolysis at the acetamide bond dominates at pH >7 .

Basic: How to address contradictions in reported bioactivity data?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, serum concentrations). For example, activity against MCF-7 varies with fetal bovine serum (FBS) content .
  • Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments .

Q. Advanced: What statistical methods resolve data variability?

Answer:

  • ANOVA with Tukey’s HSD : Identify significant differences between treatment groups in cytotoxicity assays .
  • Bland-Altman Plots : Assess agreement between HPLC and LC-MS purity measurements .

Basic: What environmental impact assessments are relevant for this compound?

Answer:

  • Ecotoxicity : Perform Daphnia magna acute toxicity tests (48h EC₅₀) .
  • Biodegradation : Use OECD 301F respirometry to measure % mineralization over 28 days .

Q. Advanced: How to model its environmental persistence computationally?

Answer:

  • EPI Suite™ : Predict bioaccumulation (log BCF) and persistence (half-life) based on Kow and molecular connectivity indices .
  • Molecular Docking with Soil Enzymes : Simulate interactions with laccases to assess degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.